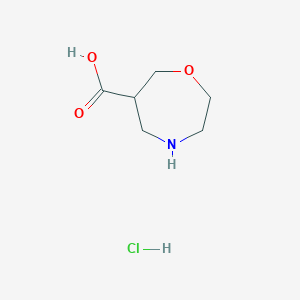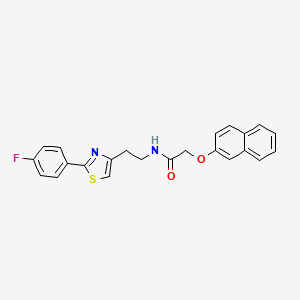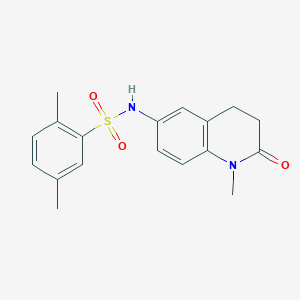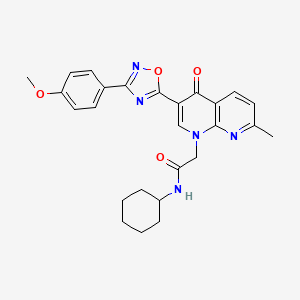![molecular formula C22H21N3O5 B2396824 2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921793-04-6](/img/structure/B2396824.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide” is a member of a new substance class . It can be described as an aza-oxo-inverse sulfonamide or an aza-analogue of a sulfonimidoate .
Synthesis Analysis
The compound was synthesized by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidam-ide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Molecular Structure Analysis
The structural characterization by single-crystal X-ray diffraction revealed two double-bonded nitrogen atoms to the central sulfur atom and an overall crystal packing driven by its aromatic interactions .Chemical Reactions Analysis
The compound was synthesized by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidam-ide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Physical And Chemical Properties Analysis
The compound crystallizes in the triclinic crystal system and P1 as the centrosymmetric space group, having one molecule in the asymmetric unit .Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Anti-inflammatory and Anticonvulsant Activities
A series of novel compounds related to 2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide have been synthesized and evaluated for their potential as anti-inflammatory and anticonvulsant agents. These compounds were developed through microwave-assisted synthesis, showing promising anti-inflammatory activity in both in vitro and in vivo models, indicating their potential therapeutic applications in treating inflammation-related disorders. Furthermore, the compounds have been tested for their anticonvulsant properties, demonstrating protection against seizures in animal models which suggests a potential for treating neurological disorders such as epilepsy (Nikalje et al., 2015), (Nikalje et al., 2011).
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of these compounds towards human serum albumin (HSA), which is crucial for their distribution and efficacy in the human body. These studies provide insight into the potential mechanisms of action and the optimization of compound properties for better therapeutic efficacy.
Antimicrobial Activities
Further research into related compounds has also explored their potential antimicrobial properties. Compounds synthesized from the core structure of this compound have shown promising antibacterial and antifungal activities, indicating a broader spectrum of potential applications in combating microbial infections (Patel & Dhameliya, 2010).
Spectral Characterisation and Quantum Chemical Studies
The synthesis and spectral characterisation of derivatives, including phthalazinone and coumarins, have been undertaken to provide a detailed understanding of their chemical properties and structure-activity relationships. Quantum chemical studies complement these findings by offering insights into the molecular orbital calculations, which are critical for predicting the reactivity and stability of these compounds (Mahmoud et al., 2012), (Al-Amiery et al., 2016).
Direcciones Futuras
The compound represents the first member of a new substance class . It has interesting properties for medicinal chemistry due to the (additional) nitrogen atom(s). Besides the potential centro-chirality of sulfur, the nitrogen substituents offer new possibilities for functionalization optimizing steric demand, solubility, and reactivity .
Mecanismo De Acción
Mode of Action
The exact mode of action of the compound is not well understood at this time. It’s possible that the compound interacts with its targets by binding to them, altering their function, or modulating their activity. The specific changes resulting from these interactions would depend on the nature of the targets .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific information about its targets, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its targets .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Without this information, it’s challenging to describe these effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interactions with its targets .
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-22(2)12-30-17-10-13(8-9-16(17)24(3)21(22)29)23-18(26)11-25-19(27)14-6-4-5-7-15(14)20(25)28/h4-10H,11-12H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICBEUVDUBNFHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)
![N~6~-(3-methoxybenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)




![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2396748.png)





![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid](/img/structure/B2396762.png)
